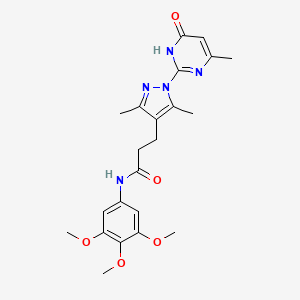
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2460755-54-6 . It has a molecular weight of 250.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Medicinal Chemistry
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is involved in the synthesis of structurally complex and biologically significant molecules. It serves as a key intermediate in the synthesis of various pharmacologically active compounds:
Intermediate in Rho-Kinase Inhibitor Synthesis : It was utilized for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its significance in the synthesis of therapeutically relevant compounds (Gomi et al., 2012).
Synthesis of Structurally Modified Compounds : It was used in the structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, showing its versatility in organic synthesis and structural modification of complex molecules (Vorona et al., 2007).
Epoxidation Catalysis : Manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepane, were studied for their catalytic ability in olefin epoxidation reactions. This research emphasizes the compound's role in the development of catalysts for important chemical transformations (Sankaralingam & Palaniandavar, 2014).
Asymmetric Synthesis of Alkaloids : The compound played a role in the asymmetric synthesis of (+)-pseudococaine hydrochloride, an alkaloid, showcasing its application in the synthesis of natural products and medicinal chemistry (Brock et al., 2012).
Modeling for Enzymatic Reactions : Iron(III) complexes of bis(phenolate) ligands were studied as structural and functional models for enzymes. The study provides insights into enzymatic mechanisms and the design of biomimetic catalysts (Mayilmurugan et al., 2010).
Synthesis of Proteinogenic Amino Acids : The compound's derivatives were involved in the synthesis of α-hydroxy carboxylic acids from α-amino acids, highlighting its role in the synthesis of biologically important molecules (Stuhr-Hansen et al., 2014).
Formation of Metal Complexes : The synthesis of metal complexes involving porphyrazines with annulated diazepine rings was demonstrated. These complexes have significant applications in fields like materials science and catalysis (Tarakanov et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REABGMMXTJCNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
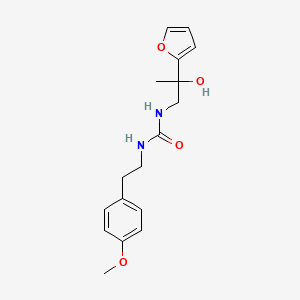
![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)


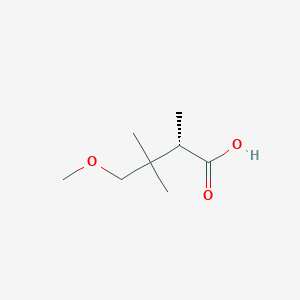
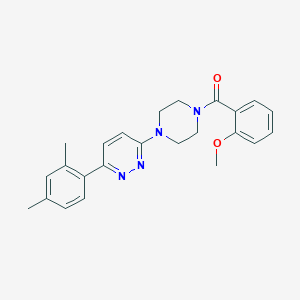

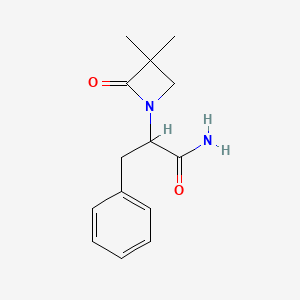
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)

